5-Bromo-6-chloronicotinic acid physical and chemical properties
5-Bromo-6-chloronicotinic acid physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-6-chloronicotinic acid. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Core Physical and Chemical Properties
5-Bromo-6-chloronicotinic acid is a halogenated derivative of nicotinic acid, a member of the pyridinecarboxylic acid family. At room temperature, it typically presents as a white to off-white or light yellow crystalline solid or powder.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of 5-Bromo-6-chloronicotinic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClNO₂ | [2] |
| Molecular Weight | 236.45 g/mol | [2] |
| CAS Number | 29241-62-1 | [2] |
| Melting Point | 166-168 °C | [2] |
| Boiling Point (Predicted) | 370.0 ± 42.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.917 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.85 ± 0.10 | [2] |
| Solubility | Soluble in Methanol.[2] Moderately soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. Limited solubility in water.[1] | |
| Appearance | White to light yellow powder or crystal | [3] |
Experimental Protocols
While specific experimental protocols for the determination of all physical properties of 5-Bromo-6-chloronicotinic acid are not extensively detailed in publicly available literature, standard laboratory procedures are applicable.
Synthesis of 5-Bromo-6-chloronicotinic acid
A common method for the synthesis of 5-Bromo-6-chloronicotinic acid involves the reaction of 5-bromo-6-hydroxynicotinic acid.[2]
Materials:
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5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol)
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Tetramethylammonium chloride (5.4 g, 49 mmol)
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Phosphorus oxychloride (20 mL) (Note: Some sources refer to phosphorus triclosan)[2]
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Ice water
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Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
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To a reaction flask, sequentially add 5-bromo-6-hydroxynicotinic acid, tetramethylammonium chloride, and phosphorus oxychloride.[2]
-
Heat the mixture to reflux and maintain for 3 hours.[2]
-
After the reaction is complete, slowly pour the reaction mixture into ice water and stir continuously for 2 hours.[2]
-
Collect the precipitated solid by filtration.[2]
-
Dissolve the solid in ethyl acetate (300 mL).[2]
-
Dry the ethyl acetate solution with anhydrous sodium sulfate.[2]
-
Remove the desiccant by filtration.[2]
-
Concentrate the filtrate under reduced pressure to yield the target product.[2]
Characterization: The product can be characterized by ¹H NMR spectroscopy. In DMSO-d₆, the expected peaks are: δ 8.53 (d, J = 2.02 Hz, 1H), 8.85 (d, J = 2.02 Hz, 1H), 13.57 (s, 1H).[2]
General Protocol for Melting Point Determination
The melting point of 5-Bromo-6-chloronicotinic acid can be determined using a standard capillary melting point apparatus.
Materials:
-
5-Bromo-6-chloronicotinic acid sample
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the 5-Bromo-6-chloronicotinic acid sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Visualizations
Synthesis Workflow of 5-Bromo-6-chloronicotinic acid
The following diagram illustrates the key steps in the synthesis of 5-Bromo-6-chloronicotinic acid from its precursor.
Biological Activity and Signaling Pathways
Currently, there is a lack of peer-reviewed scientific literature detailing the specific biological activities and mechanisms of action for 5-Bromo-6-chloronicotinic acid. While some commercial suppliers suggest its use as an antibacterial agent or an immune system enhancer, these claims are not substantiated by published research. Therefore, no signaling pathways involving this compound can be described at this time. It is primarily characterized as a biochemical reagent and an intermediate for the synthesis of other molecules in the pharmaceutical and agrochemical industries.[2][4] Further research is required to elucidate its potential biological targets and signaling pathway interactions.
